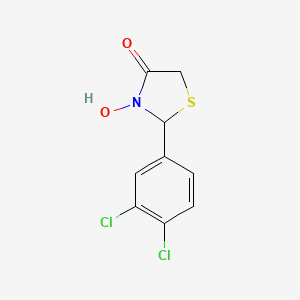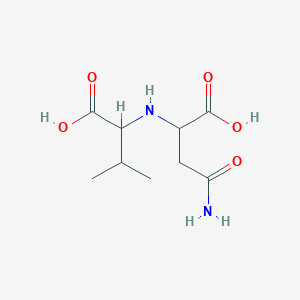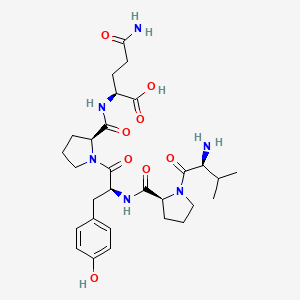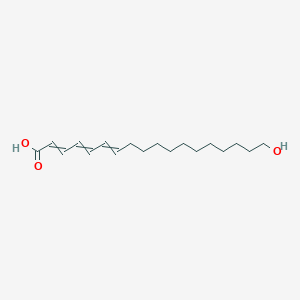![molecular formula C9H20NOPS2 B14199690 {2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol CAS No. 852526-13-7](/img/structure/B14199690.png)
{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to sulfur, oxygen, and nitrogen atoms, forming a unique oxathiaphospholan ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol typically involves the reaction of diisopropylamine with a suitable phosphorus-containing precursor. One common method is the reaction of diisopropylamine with phosphorus pentasulfide (P4S10) in the presence of a suitable solvent, such as toluene or dichloromethane. The reaction is carried out under reflux conditions, typically at temperatures ranging from 80°C to 120°C, for several hours. The resulting product is then purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine or phosphine oxide derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., methylamine, ethylamine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phosphine, phosphine oxide
Substitution: Halogenated derivatives, amine-substituted derivatives
Applications De Recherche Scientifique
{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant in the study of nerve agents.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of {2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. The compound acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
VX (nerve agent): S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate
EA-2192: S-{2-[Di(propan-2-yl)amino]ethyl} methylphosphonothioate
Uniqueness
{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol is unique due to its oxathiaphospholan ring structure, which imparts distinct chemical and biological properties. Unlike VX and EA-2192, which are primarily known for their toxicity as nerve agents, this compound has broader applications in scientific research and industry .
Propriétés
Numéro CAS |
852526-13-7 |
|---|---|
Formule moléculaire |
C9H20NOPS2 |
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
[2-[di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl]methanethiol |
InChI |
InChI=1S/C9H20NOPS2/c1-7(2)10(8(3)4)12-11-5-9(6-13)14-12/h7-9,13H,5-6H2,1-4H3 |
Clé InChI |
RHLNYKDKOZEEOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P1OCC(S1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)


![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)



propanedinitrile](/img/structure/B14199672.png)




